Chemical structure and physical properties of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate
Chemical structure and physical properties of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery.[1][2] Its unique structural and physicochemical properties, including conformational rigidity and a three-dimensional character, make it an attractive scaffold for the design of novel therapeutic agents.[1][2] The incorporation of the azetidine motif can lead to improved metabolic stability, receptor selectivity, and overall pharmacokinetic profiles of drug candidates.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its importance in modern medicinal chemistry.[1]
This guide focuses on a specific chiral derivative, tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate, a versatile intermediate for the synthesis of more complex molecules.
Chemical Structure and Identifiers
tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate is a Boc-protected chiral azetidine derivative. The (2S) stereochemistry and the methoxymethyl substituent at the 2-position offer specific spatial arrangements for molecular interactions, a crucial aspect in rational drug design.
| Identifier | Value |
| IUPAC Name | tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate |
| CAS Number | 935668-23-8 |
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| Canonical SMILES | COC[C@H]1CN(C1)C(=O)OC(C)(C)C |
| InChI Key | Not available in current search results. |
Structural Diagram:
Caption: A potential synthetic route to the target compound.
Detailed Protocol (Illustrative):
This protocol is a generalized procedure based on standard organic synthesis techniques for methylation of a primary alcohol.
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Preparation: To a solution of (S)-1-Boc-2-azetidinemethanol in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a strong base (e.g., sodium hydride) portion-wise.
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Reaction: Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.
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Methylation: Add a methylating agent (e.g., methyl iodide) dropwise to the reaction mixture at 0 °C.
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Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
Azetidine derivatives are increasingly utilized as building blocks in the synthesis of complex pharmaceutical compounds. [1][2]The (2S)-2-(methoxymethyl)azetidine-1-carboxylate scaffold can be incorporated into lead molecules to:
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Introduce conformational constraint: The rigid azetidine ring can lock a portion of the molecule in a specific conformation, which can enhance binding affinity to a biological target. [2]* Improve physicochemical properties: The presence of the azetidine ring can influence properties such as solubility and metabolic stability. [1]* Serve as a versatile synthetic handle: The Boc-protected nitrogen can be deprotected and further functionalized, allowing for the facile introduction of various substituents.
While specific applications of this particular molecule are not extensively documented in publicly available literature, its structural features make it a promising candidate for the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases. [1]
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate is a valuable chiral building block with significant potential in medicinal chemistry and drug discovery. Its unique structural features, stemming from the strained azetidine ring and the specific stereochemistry, offer a powerful tool for the design and synthesis of novel bioactive molecules. While detailed experimental data for this specific compound is limited, this guide provides a foundational understanding of its properties and potential applications, encouraging further investigation into its utility in the development of next-generation therapeutics.
